molecular formula C₆H₅N₃O₂ B1142709 3-Azido-5-methyl-2-furancarboxaldehyde CAS No. 213178-20-2

3-Azido-5-methyl-2-furancarboxaldehyde

Cat. No.: B1142709
CAS No.: 213178-20-2
M. Wt: 151.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-5-methyl-2-furancarboxaldehyde is an organic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and contains an azido group (-N3) and a formyl group (-CHO) attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-5-methyl-2-furancarboxaldehyde typically involves the azidation of 5-methyl-2-furancarboxaldehyde. One common method is the reaction of 5-methyl-2-furancarboxaldehyde with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Azido-5-methyl-2-furancarboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 3-Azido-5-methyl-2-furancarboxylic acid

    Reduction: 3-Amino-5-methyl-2-furancarboxaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Azido-5-methyl-2-furancarboxaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Azido-5-methyl-2-furancarboxaldehyde largely depends on the specific application and the chemical reactions it undergoesThis reaction is highly efficient and specific, making it useful for bioconjugation and materials science applications . The formyl group can also undergo various transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-5-methyl-2-furancarboxaldehyde is unique due to the presence of both the azido and formyl groups on the furan ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in organic synthesis, materials science, and medicinal chemistry.

Properties

CAS No.

213178-20-2

Molecular Formula

C₆H₅N₃O₂

Molecular Weight

151.12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.